
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a member of the piperazine family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one is not fully understood, but it is thought to act as a partial agonist at certain GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can be useful in studying the function of these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can activate certain GPCRs and inhibit others, depending on the specific receptor and the concentration of this compound used. In vivo studies have shown that this compound can affect behavior and physiology in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments is its high affinity for certain GPCRs, which can make it a useful tool for studying these proteins. However, one limitation is that its partial agonist activity may not fully replicate the effects of full agonists or antagonists.
Orientations Futures
There are many potential future directions for research on 1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one. One area of interest is its potential use as a tool for studying GPCRs involved in neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a starting point for the development of new drugs that target GPCRs. Overall, this compound is a promising compound for scientific research and has the potential to contribute to our understanding of a wide range of physiological processes.
Méthodes De Synthèse
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. Other methods include the reaction of 4-methylpiperazine with 3-pyridinecarboxylic acid and subsequent reduction, or the reaction of 4-methylpiperazine with 3-pyridinecarboxamide and subsequent deprotection.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in a wide range of physiological processes and are the target of many drugs. This compound has been shown to have high affinity for certain GPCRs, making it a potential tool for studying these proteins.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)13(17)5-4-12-3-2-6-14-11-12/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVJGLMMZPBZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

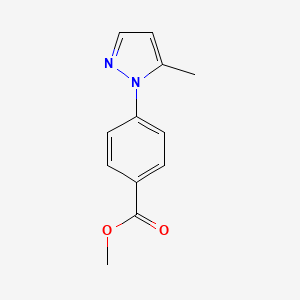
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)



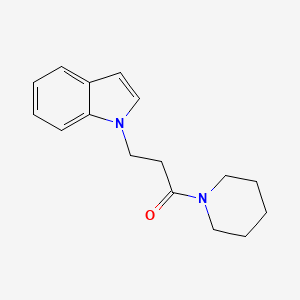


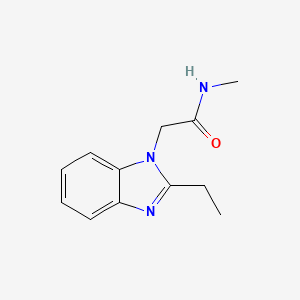
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
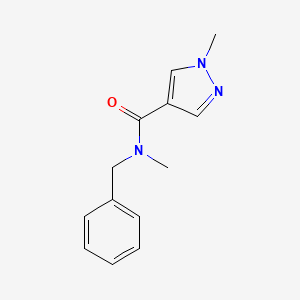
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
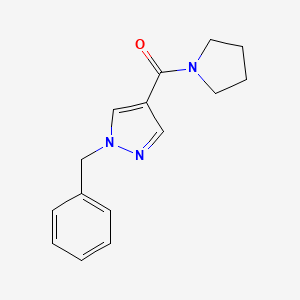
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)